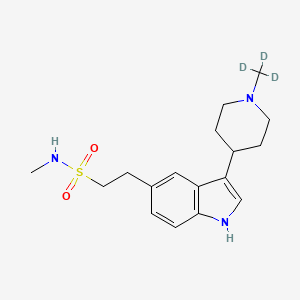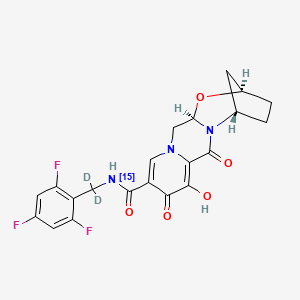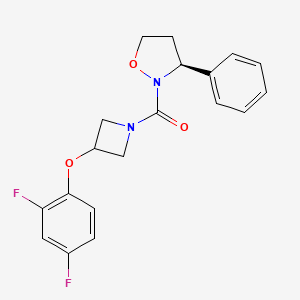
RIP1 kinase inhibitor 6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
RIP1 kinase inhibitor 6 is a compound that targets receptor-interacting protein kinase 1 (RIPK1), a critical mediator in the programmed necrosis pathway. This pathway is involved in various diseases, including stroke, myocardial infarction, systemic inflammatory response syndrome, Alzheimer’s disease, and certain malignancies . This compound is designed to inhibit the kinase activity of RIPK1, thereby modulating inflammation and cell death processes.
準備方法
The synthesis of RIP1 kinase inhibitor 6 involves several steps, including the formation of key intermediates and the final coupling reactions. The synthetic routes typically involve the use of aryl, cycloalkyl, or heteroaryl groups, which are substituted with various functional groups such as halogens, alkyl, cyano, hydroxyl, and alkoxy . Industrial production methods focus on optimizing reaction conditions to achieve high yields and purity, often involving the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
化学反応の分析
RIP1 kinase inhibitor 6 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions are typically derivatives of the original compound, with modifications to the functional groups .
科学的研究の応用
RIP1 kinase inhibitor 6 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the biochemical pathways involving RIPK1.
Biology: Investigated for its role in modulating cell death and inflammation in various biological systems.
Medicine: Explored as a potential therapeutic agent for treating diseases such as rheumatoid arthritis, neurodegenerative diseases, and inflammatory conditions
作用機序
RIP1 kinase inhibitor 6 exerts its effects by binding to the kinase domain of RIPK1, thereby inhibiting its activity. This inhibition prevents the formation of the necrosome complex, which is essential for the execution of necroptosis, a form of programmed cell death . The molecular targets and pathways involved include the NF-κB, MAPK, and JNK pathways, which are critical for inflammation and cell survival .
類似化合物との比較
RIP1 kinase inhibitor 6 is unique compared to other similar compounds due to its high selectivity and potency. Similar compounds include:
Necrostatin-1: Another RIPK1 inhibitor that also targets the kinase domain but with different binding properties.
GSK2982772: A RIPK1 inhibitor investigated for its potential in treating rheumatoid arthritis.
Compound 56 (RIPA-56): A highly potent and metabolically stable RIPK1 inhibitor used in preclinical studies.
This compound stands out due to its improved metabolic stability and efficacy in both human and murine cells .
特性
分子式 |
C19H18F2N2O3 |
|---|---|
分子量 |
360.4 g/mol |
IUPAC名 |
[3-(2,4-difluorophenoxy)azetidin-1-yl]-[(3S)-3-phenyl-1,2-oxazolidin-2-yl]methanone |
InChI |
InChI=1S/C19H18F2N2O3/c20-14-6-7-18(16(21)10-14)26-15-11-22(12-15)19(24)23-17(8-9-25-23)13-4-2-1-3-5-13/h1-7,10,15,17H,8-9,11-12H2/t17-/m0/s1 |
InChIキー |
KKNNNDKGZLIQBU-KRWDZBQOSA-N |
異性体SMILES |
C1CON([C@@H]1C2=CC=CC=C2)C(=O)N3CC(C3)OC4=C(C=C(C=C4)F)F |
正規SMILES |
C1CON(C1C2=CC=CC=C2)C(=O)N3CC(C3)OC4=C(C=C(C=C4)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



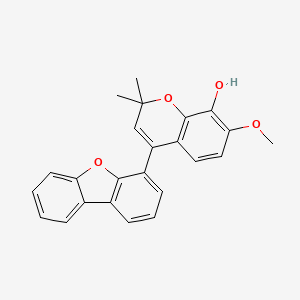
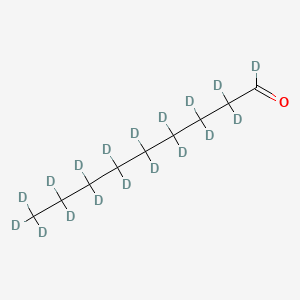
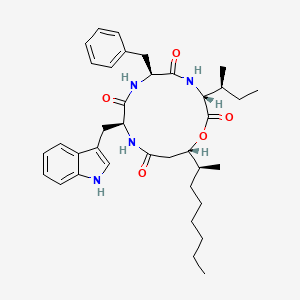
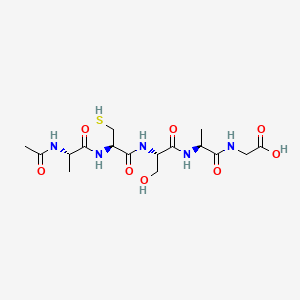
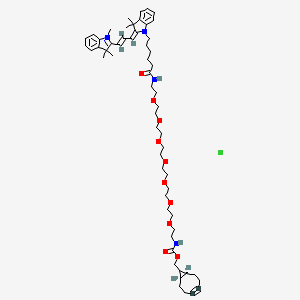
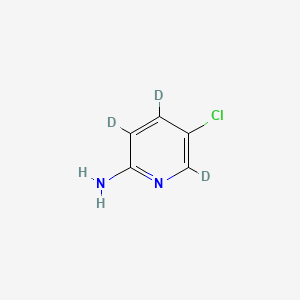
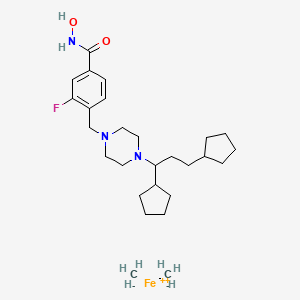
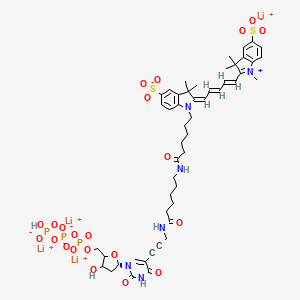

![(E)-4-(dimethylamino)-N-[2-methyl-5-[9-(1-methylpyrazol-4-yl)-2-oxobenzo[h]quinolin-1-yl]phenyl]but-2-enamide](/img/structure/B15139154.png)
